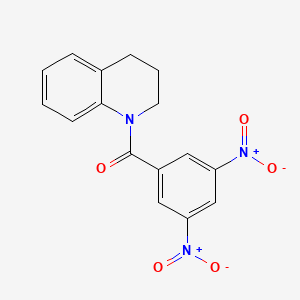

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a quinoline ring system substituted with a 3,5-dinitrobenzoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro groups can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

Reduction: The major products are typically the corresponding amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

Applications De Recherche Scientifique

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the quinoline ring.

3,5-Dinitrobenzoyl chloride: Used as a reagent in the synthesis of 1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline.

1,2,3,4-Tetrahydroquinoline: The parent compound without the dinitrobenzoyl substitution.

Uniqueness

This compound is unique due to the combination of the quinoline ring and the 3,5-dinitrobenzoyl group. This structure imparts distinct chemical reactivity and potential for diverse applications that are not shared by the individual components or other similar compounds.

Activité Biologique

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound notable for its unique structure combining a quinoline ring with a 3,5-dinitrobenzoyl group. This structural configuration endows the compound with distinct biological activities that have been the subject of various research studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H13N3O5 with a CAS number of 301674-76-0. The synthesis typically involves acylation of 1,2,3,4-tetrahydroquinoline using 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro groups can participate in electron transfer reactions, while the quinoline ring may intercalate with DNA or interact with proteins. This interaction can modulate enzyme activities and influence cell signaling pathways .

Anticancer Activity

Research has shown that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, a study screening various tetrahydroquinoline compounds demonstrated that certain derivatives could inhibit cancer cell proliferation effectively. The lead compound in this context showed IC50 values of approximately:

| Cell Line | IC50 (μM) |

|---|---|

| H460 Lung Carcinoma | 4.9 ± 0.7 |

| A-431 Skin Carcinoma | 2.0 ± 0.9 |

| HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 |

| DU145 Prostate Carcinoma | 12.0 ± 1.6 |

| MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 |

These findings indicate that the compound exhibits potent activity against various cancer cell lines, particularly in skin and lung carcinomas .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the dinitro group enhances its ability to interact with enzymes involved in critical metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes which are crucial in inflammation processes .

Case Studies

A notable case study involved testing the biological activity of related tetrahydroquinoline derivatives against multiple cancer cell lines. The study revealed that modifications at specific positions on the quinoline structure significantly affected the antiproliferative effects observed:

- Compound Variants : Different substituents on the phenyl ring led to variations in activity levels.

- Structure-Activity Relationship (SAR) : The presence of an unsubstituted phenyl group at position 4 was associated with enhanced activity compared to other substitutions.

These insights underline the importance of structural modifications in enhancing the biological efficacy of tetrahydroquinoline derivatives .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Tetrahydroquinoline derivative | Anticancer activity |

| 3,5-Dinitrobenzoic acid | Dinitrobenzoic acid | Limited biological activity |

| 1,2,3,4-Tetrahydroquinoline | Parent structure | Baseline for comparison |

This comparison highlights how the incorporation of the dinitrobenzoyl group significantly enhances the biological activity compared to other related compounds.

Propriétés

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3,5-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c20-16(17-7-3-5-11-4-1-2-6-15(11)17)12-8-13(18(21)22)10-14(9-12)19(23)24/h1-2,4,6,8-10H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYJNJLXKLMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.